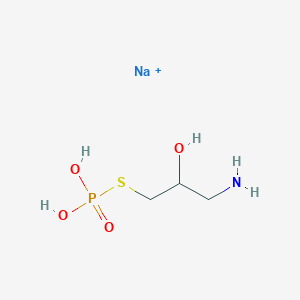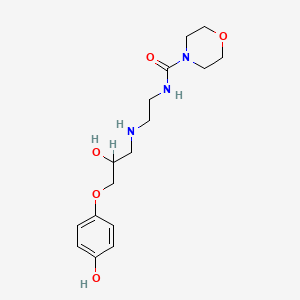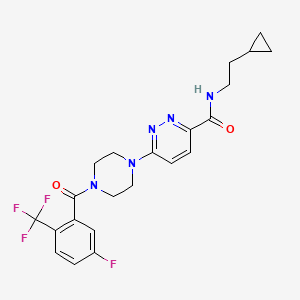
5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of YM-114 involves several steps, starting with the preparation of the core structure, which includes a benzimidazole ring and an indole moiety. The key steps in the synthesis include:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Indole Moiety: The indole moiety is introduced through a Friedel-Crafts acylation reaction, where an indole derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves coupling the benzimidazole and indole moieties through a carbonylation reaction, forming the complete YM-114 structure.
Industrial Production Methods
Industrial production of YM-114 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
YM-114 undergoes various chemical reactions, including:
Oxidation: YM-114 can be oxidized to form corresponding oxides, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert YM-114 to its reduced forms, potentially affecting its receptor binding affinity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of YM-114, each with distinct chemical and pharmacological properties .
Aplicaciones Científicas De Investigación
YM-114 has several scientific research applications, including:
Chemistry: YM-114 is used as a tool compound to study the structure-activity relationships of 5-hydroxytryptamine (3) receptor antagonists.
Biology: It is used to investigate the role of 5-hydroxytryptamine (3) receptors in various biological processes, including neurotransmission and gastrointestinal motility.
Medicine: YM-114 is studied for its potential therapeutic applications in conditions such as anxiety, depression, and irritable bowel syndrome.
Mecanismo De Acción
YM-114 exerts its effects by selectively inhibiting the 5-hydroxytryptamine (3) receptor. This inhibition prevents the binding of serotonin to the receptor, thereby modulating the downstream signaling pathways. The molecular targets of YM-114 include the G-protein coupled receptor family, specifically the Gq proteins, which play a crucial role in the receptor’s signaling mechanism .
Comparación Con Compuestos Similares
Similar Compounds
YM-254890: Another antagonist of the 5-hydroxytryptamine (3) receptor with a similar mechanism of action.
FR900359: A compound with a similar structure and pharmacological profile, also targeting the Gq proteins.
Uniqueness
YM-114 is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine (3) receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .
Propiedades
Número CAS |
153608-99-2 |
|---|---|
Fórmula molecular |
C16H18ClN3O |
Peso molecular |
303.78 g/mol |
Nombre IUPAC |
2,3-dihydroindol-1-yl-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride |
InChI |
InChI=1S/C16H17N3O.ClH/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19;/h1-4,10,12H,5-9H2,(H,17,18);1H/t12-;/m1./s1 |
Clave InChI |
GZXONPGTMHLBKQ-UTONKHPSSA-N |
SMILES |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
SMILES isomérico |
C1CC2=C(C[C@@H]1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
SMILES canónico |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-((2,3-dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride KAE 393 KAE-393 YM 114 YM-114 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















